molecular formula C16H17F3N4O3S B2415890 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921865-81-8

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2415890
CAS RN: 921865-81-8
M. Wt: 402.39
InChI Key: ZOTWCBQGHCDGSM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C16H17F3N4O3S. It contains several functional groups, including a hydroxymethyl group, a methylamino group, an imidazole ring, a thioether linkage, and a trifluoromethylphenyl group. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its functional groups. For instance, the presence of a trifluoromethyl group can significantly alter the compound’s reactivity and stability . Unfortunately, specific physical and chemical properties for this compound were not found in the available resources.

Scientific Research Applications

Catalysis and Green Chemistry

Aerobic Oxidation to 5-Hydroxymethyl-2-Furancarboxylic Acid (HMFCA): Researchers have explored the selective conversion of 5-hydroxymethylfurfural (HMF) into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) using a heterogeneous triazolium pre-catalyst, iron (II) phthalocyanine, and air . The one-pot two-step procedure involves oxidative esterifications of HMF, yielding a polyester oligomer with hydroxyl and carboxyl terminal groups. Subsequent hydrolysis of the oligomer produces HMFCA in an overall yield of 87%. This process offers a sustainable route to a valuable furan-based carboxylic acid.

Sustainable Synthesis

Conversion from 5-Hydroxymethyl-2-Furancarboxylic Acid (HMFA) to 5-Methyl-2-Furancarboxylic Acid (MFA): A novel and sustainable synthesis route has been proposed for 5-methyl-2-furancarboxylic acid (MFA) using bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) as a starting material . This green approach aims to improve the efficiency of MFA synthesis, addressing environmental concerns associated with traditional methods.

Biocatalysis

Furan-Based Carboxylic Acid Production: Researchers have explored biologically converting HMF and furfural into furan-based carboxylic acids using recombinant Escherichia coli HMFOMUT . This approach holds promise for sustainable and selective oxidation processes.

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-12(8-24)6-21-15(23)27-9-14(26)22-11-4-2-10(3-5-11)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTWCBQGHCDGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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